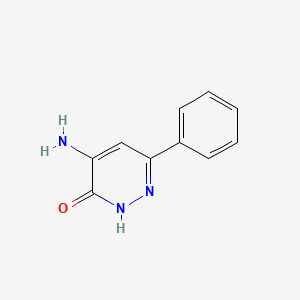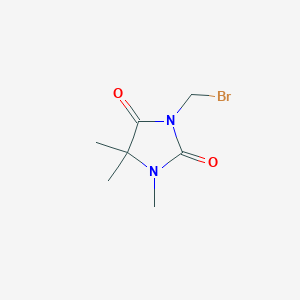
3-Bromomethyl-1,5,5-trimethylhydantoin
Overview
Description
3-Bromomethyl-1,5,5-trimethylhydantoin is a derivative of 1,5,5-Trimethylhydantoin (TMH), which is a 1,5,5-trisubstituted hydantoin .
Synthesis Analysis
1,5,5-Trimethylhydantoin may be used to synthesize 3-bromomethyl-1,5,5-trimethylimidazolid-ine-2,4-dione .Chemical Reactions Analysis
1,5,5-Trimethylhydantoin may be used to synthesize 3-bromomethyl-1,5,5-trimethylimidazolid-ine-2,4-dione .Physical And Chemical Properties Analysis
The density of 1,5,5-Trimethylhydantoin (TMH) is 1.1318g/ml at 25°C .Scientific Research Applications
TMH is a 1,5,5-trisubstituted hydantoin . Its mass spectrum has been recorded and analyzed . The density of TMH is 1.1318g/ml at 25°C .
3-Bromomethyl-1,5,5-trimethylhydantoin (BrTMH) is a halogenated hydantoin derivative that has gained significant attention in recent years due to its potential applications in various fields, including medical, environmental, and industrial research.
TMH is a non-isotopic internal standard . Its mass spectrum has been recorded and analyzed . The density of TMH is 1.1318g/ml at 25°C .
Safety And Hazards
Future Directions
The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . The measured rate of loss of oxidative chlorine in the absence and presence of exposure to UVA irradiation determined 2 to be less stable than 1 . An interesting migration reaction was observed during UVA irradiation that featured the production of chlorine rearrangement and dechlorinated compounds . This could open up new directions for future research.
properties
IUPAC Name |
3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDOFXVZYMKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448881 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-1,5,5-trimethylhydantoin | |
CAS RN |
159135-61-2 | |
| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

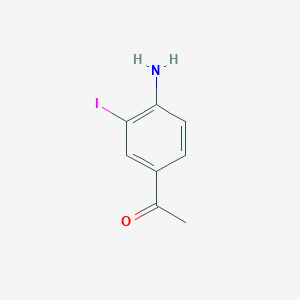
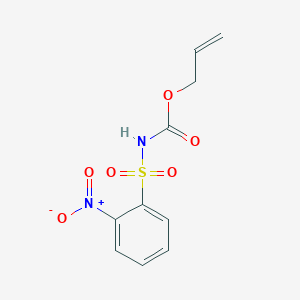
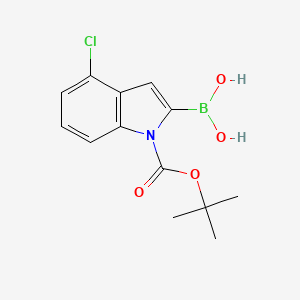
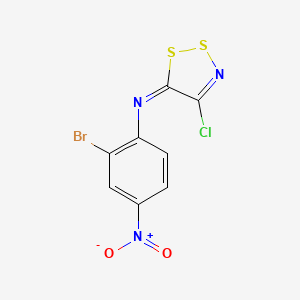
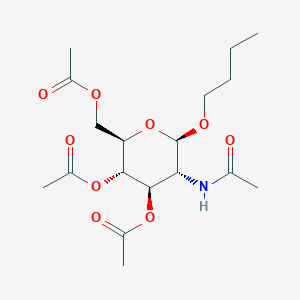
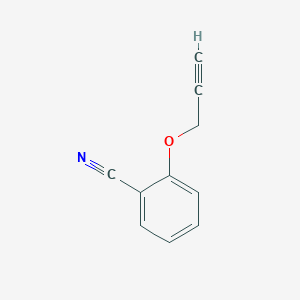
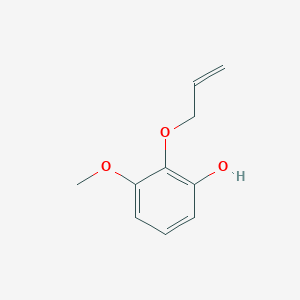
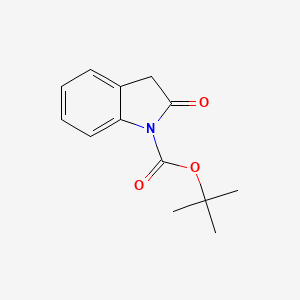
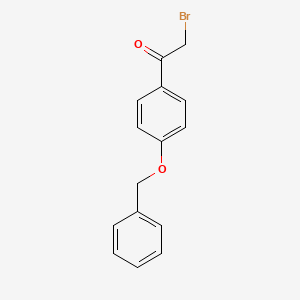
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
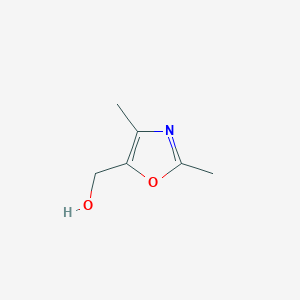
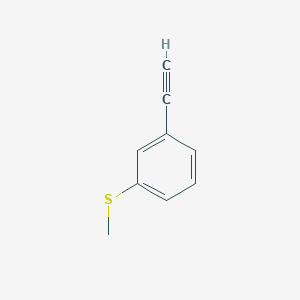
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)
